molecular formula C10H13N3 B2509460 dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine CAS No. 25957-73-7

dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine

Cat. No. B2509460
CAS RN: 25957-73-7
M. Wt: 175.235
InChI Key: DDPMLJKOKMCYEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives is discussed in the papers. For instance, the transformation of trimethyl (1-pyrrolyl)ammonium iodide into 1-[(dimethylamino)methyl]pyrrole through a base-induced Stevens-type rearrangement is described . Similarly, the synthesis of 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine is achieved and characterized by various spectroscopic methods . These studies suggest that the synthesis of dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine would likely involve a Mannich reaction or a similar base-induced process.

Molecular Structure Analysis

The molecular and crystal structures of related compounds have been determined. For example, the crystal structure of 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine is described with monoclinic symmetry and specific unit cell dimensions . The structure of 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine is supported by single-crystal X-ray diffraction, showing intermolecular hydrogen bonds and a three-dimensional network formed by C-H...π and N-H...π-facial hydrogen bonds . These findings provide a basis for predicting the molecular structure of this compound, which would likely exhibit similar intermolecular interactions.

Chemical Reactions Analysis

The papers describe various chemical reactions involving pyrrole derivatives. The reaction of 2,5-hexanedione with model amines to yield N-substituted pyrroles indicates that pyrrole compounds can participate in cyclization reactions . The Paal–Knorr reaction is used to synthesize 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, demonstrating the reactivity of pyrrole derivatives with diketones . These reactions could be relevant to the chemical behavior of this compound in the presence of diketones or during cyclization processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be inferred from the studies. The paper on 3,4-dimethyl-1H-pyrrole-2-carbohydrazide provides crystallographic data and discusses the planarity of the molecule and the intermolecular hydrogen bonding that contributes to the stability of the crystal structure . Although the exact properties of this compound are not provided, similar pyrrole derivatives exhibit significant hydrogen bonding and planarity, which could influence their solubility, melting points, and stability.

Scientific Research Applications

1. Chemical Reactivity and Mechanisms

Research has delved into the chemical behaviors and mechanisms of related heterocyclic amines. For instance, the study of regioselectivity in the bromination of unsymmetrical dimethylated pyridines highlights the influence of nitrogen in the ring, affecting the bromination positions due to its inductive effects (Thapa et al., 2014). Similarly, fascinating variability in the chemistry of 2,6-bis-(benzimidazol-2-yl)-pyridine and its complexes, which share structural similarities with the compound , underscores the intricate interplay between molecular structure and reactivity, paving the way for future research into novel analogs and their potential applications (Boča et al., 2011).

2. Food Chemistry and Toxicology

The presence and implications of related heterocyclic amines in food have been a focal point of research, linking chemical compounds to food safety and quality. For example, the understanding of dietary heterocyclic amine intake and its associations with colorectal adenoma risk demonstrates the health implications tied to the chemical composition of food items (Góngora et al., 2018). Moreover, the role of heterocyclic amines in breast cancer research sheds light on their potential as etiologic agents in human health conditions, hinting at the broader implications of these chemical compounds beyond just their structural and reactive properties (Snyderwine, 1994).

3. Environmental and Health Impact

The environmental presence and health impacts of structurally similar compounds, such as paraquat, have been extensively reviewed. Studies emphasize the need for understanding the ecological, toxicological, and health-related implications of these compounds. The review on environmental exposure and health risks of paraquat, for instance, offers critical insights into the physiological impact of these compounds and the necessity of monitoring and controlling their presence in the environment (Tsai, 2013).

Safety and Hazards

The safety and hazards of dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine are not clearly recognized .

Future Directions

The future directions for the research of dimethyl({1H-pyrrolo[2,3-c]pyridin-3-yl}methyl)amine could involve further exploration of its synthesis, chemical reactions, mechanism of action, and biological activities . This compound could potentially be used in the development of new leads to treat various diseases .

properties

IUPAC Name

N,N-dimethyl-1-(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-13(2)7-8-5-12-10-6-11-4-3-9(8)10/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPMLJKOKMCYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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